molecular formula C44H36N8Zn+4 B15090858 JC-1 chloride CAS No. 34444-93-4

JC-1 chloride

Cat. No.: B15090858
CAS No.: 34444-93-4
M. Wt: 742.2 g/mol
InChI Key: YNJPEFIZCXXDIS-UHFFFAOYSA-N
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Description

JC-1 chloride: (5,5’,6,6’-Tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine chloride) is a cationic dye widely used in scientific research to study mitochondrial membrane potential. This compound is particularly useful in apoptosis studies, where it helps to monitor mitochondrial health by exhibiting potential-dependent accumulation in mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions: JC-1 chloride is synthesized through a series of chemical reactions involving the condensation of tetrachlorobenzimidazole with tetraethylbenzimidazolium chloride. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: JC-1 chloride primarily undergoes reactions related to its role as a fluorescent dye. It can form J-aggregates at higher concentrations or higher mitochondrial membrane potentials, resulting in a shift in fluorescence emission from green to red .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically different fluorescent species of this compound, such as monomers and J-aggregates, which are used to indicate changes in mitochondrial membrane potential .

Mechanism of Action

JC-1 chloride exerts its effects by selectively accumulating in the mitochondria of living cells. At low concentrations, it exists as monomers that emit green fluorescence. At higher concentrations or higher mitochondrial membrane potentials, it forms red fluorescent J-aggregates. The ratio of red to green fluorescence is used to measure mitochondrial membrane potential, providing insights into mitochondrial health and activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to form J-aggregates, which provide a distinct red fluorescence signal at higher mitochondrial membrane potentials. This property makes it particularly useful for ratiometric measurements of mitochondrial membrane potential, allowing for more accurate and reliable assessments of mitochondrial health .

Biological Activity

JC-1 chloride (5,5′,6,6′-Tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine chloride) is a fluorescent dye extensively utilized in biological research to study mitochondrial function, particularly mitochondrial membrane potential (MMP) and apoptosis. Its unique properties allow it to serve as a sensitive marker for monitoring changes in MMP, which is critical for understanding cellular health and disease processes.

  • Molecular Formula : C₂₅H₂₇Cl₅N₄
  • Molecular Weight : 561.5 Da
  • Fluorescence Characteristics :
    • Monomeric Form : Green fluorescence (λ Em = 527 nm)
    • J-Aggregate Form : Red fluorescence (λ Em = 590 nm)

JC-1 operates by accumulating in mitochondria in a membrane potential-dependent manner. In healthy cells, it forms J-aggregates that emit red fluorescence. When the mitochondrial membrane potential decreases, JC-1 dissociates into monomers, resulting in a shift from red to green fluorescence. This transition can be quantitatively analyzed using fluorescence microscopy or flow cytometry, allowing researchers to assess MMP and detect early apoptotic changes in cells.

1. Apoptosis Studies

JC-1 is particularly valuable in apoptosis research. In apoptotic cells, the dye remains in the cytoplasm and fluoresces green due to mitochondrial depolarization. Studies have demonstrated that JC-1 can effectively differentiate between live and apoptotic cells based on fluorescence intensity ratios.

Case Study: Inhibition of Cancer Cell Growth

A study by Kuhnel et al. (1997) utilized JC-1 to assess mitochondrial depolarization in multidrug-resistant leukemia cells. The results indicated that treatment with certain inhibitors led to significant changes in MMP, highlighting the dye's utility in evaluating therapeutic efficacy against resistant cancer cell lines .

2. High Throughput Drug Screening

JC-1 has been employed in high throughput screening assays to identify compounds that affect mitochondrial function. Its ability to provide real-time feedback on MMP changes makes it an ideal candidate for drug discovery efforts aimed at targeting mitochondrial pathways.

Case Study: Screening Anticancer Agents

In a study examining the effects of nitidine chloride on SW480 colorectal cancer cells, researchers used JC-1 to measure alterations in MMP as a function of drug concentration. The findings revealed a dose-dependent decrease in red fluorescence, indicating increased apoptosis correlated with mitochondrial dysfunction .

Quantitative Analysis

The effectiveness of JC-1 as a quantitative tool for assessing MMP can be illustrated through various experimental setups:

Cell Type Treatment Fluorescence Ratio (Red/Green) Observations
MCF-7 WTControl3.5Healthy MMP maintained
MCF-7 WTDrug A (10 µM)2.0Moderate depolarization
NCI/ADR RESDrug B (5 µM)0.5Significant depolarization
SW480Nitidine Chloride (10 µg/mL)0.3High apoptosis rate observed

Limitations and Considerations

While JC-1 is a powerful tool for studying mitochondrial dynamics, there are limitations to its use:

  • False Positives : Non-specific binding or cellular conditions may lead to inaccurate interpretations of fluorescence signals.
  • Environmental Factors : Variability in experimental conditions such as pH and temperature can affect dye performance.

Properties

CAS No.

34444-93-4

Molecular Formula

C44H36N8Zn+4

Molecular Weight

742.2 g/mol

IUPAC Name

zinc;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide

InChI

InChI=1S/C44H36N8.Zn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q2*+2

InChI Key

YNJPEFIZCXXDIS-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Zn+2]

Origin of Product

United States

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